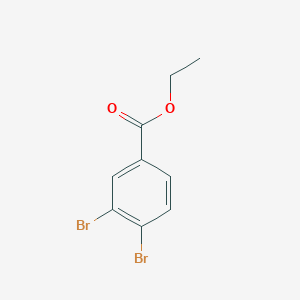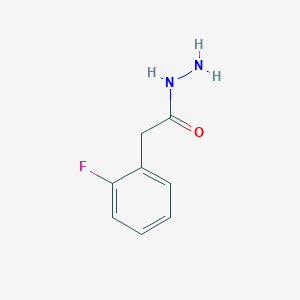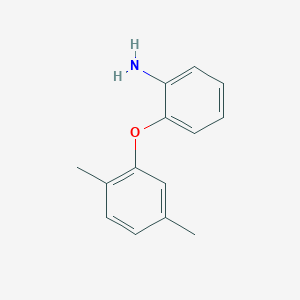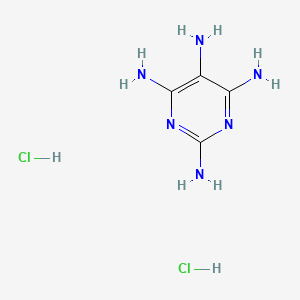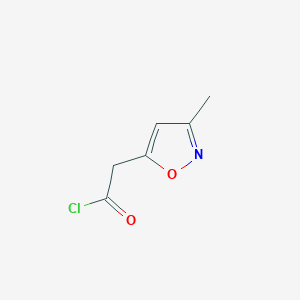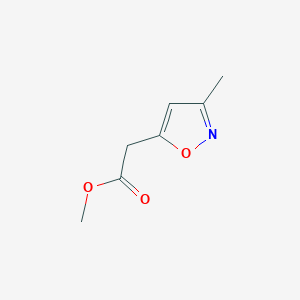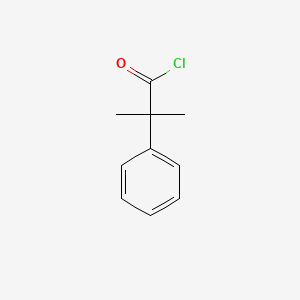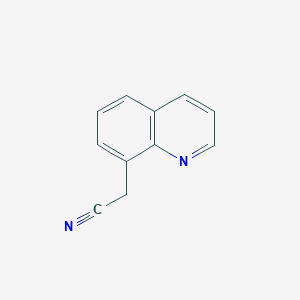
Quinolin-8-ylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-ylacetonitrile is a chemical compound with the molecular formula C11H8N2 . It is a key constituent of a wide range of chemicals and pharmaceuticals.
Synthesis Analysis
A time-efficient synthesis of quinolin-8-yl 4-chlorobenzoate, a related compound, has been reported. This synthesis involved an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 minutes in the Monowave 50 reactor .
Molecular Structure Analysis
The structure of quinolin-8-yl 4-chlorobenzoate, a related compound, was fully characterized through a combination of analytical techniques, including NMR, IR, and UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies . X-ray diffraction analyses showed that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Summary of the Application
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This includes potential therapeutic applications for diseases such as Alzheimer’s, diabetes, and various fungal and inflammatory conditions .
Methods of Application
Essential information in all the current and available literature used was accessed and retrieved using different search engines and databases, including Scopus, ISI Web of Knowledge, Google and PUBMED . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
Results or Outcomes
The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
Organic Synthesis
Summary of the Application
A highly selective remote C (sp 3 )–H acetonation of N - (quinolin-8-yl)amide scaffolds at the C5-position under microwave irradiation has been developed .
Methods of Application
In the absence of a transition-metal-catalyst, benzoyl peroxide (BPO)-promoted cross-dehydrogenation coupling (CDC) of N - (quinolin-8-yl)amides with acetone/acetonitrile occurred smoothly to generate the corresponding 5-acetonated/acetonitriled N - (quinolin-8-yl)amides .
Results or Outcomes
The transformation is operationally simple, rapid, easily scaled-up to the gram scale, and shows a broad substrate scope . This method could potentially be used in the synthesis of various organic compounds .
Microwave-accelerated Cross-dehydrogenative-coupling (CDC)
Summary of the Application
Microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile under metal-free conditions has been developed . This process plays an important role in the synthesis of nitrogen-containing heterocyclic compounds in natural products, pharmaceuticals, and pesticides .
Methods of Application
In the absence of a transition-metal-catalyst, benzoyl peroxide (BPO)-promoted cross-dehydrogenation coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile occurred smoothly to generate the corresponding 5-acetonated/acetonitriled N-(quinolin-8-yl)amides .
Results or Outcomes
The transformation is operationally simple, rapid, easily scaled-up to the gram scale, and shows a broad substrate scope . This method could potentially be used in the synthesis of various organic compounds .
C–H Bond Activation
Summary of the Application
N-(quinolin-8-yl)benzamide, a particular member of the quinoline compounds, has an irreplaceable role in the C–H bond activation reaction system as a classical bidentate directing group or as a ligand auxiliary .
Methods of Application
Brilliant achievements have been made in C–H bond functionalization reactions accomplished at the C-2,3 C-3,4 C-4,5 C-5 and C-8 positions of quinoline and its derivatives .
Results or Outcomes
The C-5 position functionalization reactions of N-(quinolin-8-yl)benzamide have a certain medicinal value with high activity and involve more types of reactions, such as amidation, sulfonylation, cyanoalkoxylation, allylation, alkylation, halogenation, and so on .
Eigenschaften
IUPAC Name |
2-quinolin-8-ylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10/h1-5,8H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWLTAJAZARGAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC#N)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496718 |
Source


|
| Record name | (Quinolin-8-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-ylacetonitrile | |
CAS RN |
66819-06-5 |
Source


|
| Record name | (Quinolin-8-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

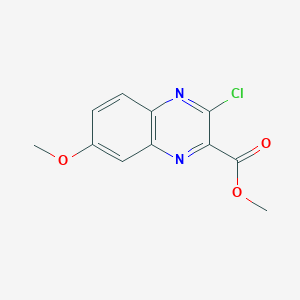
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL](/img/structure/B1313905.png)
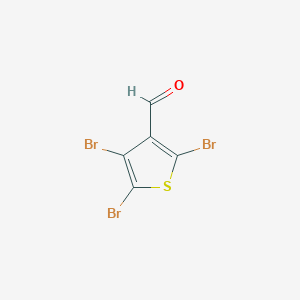
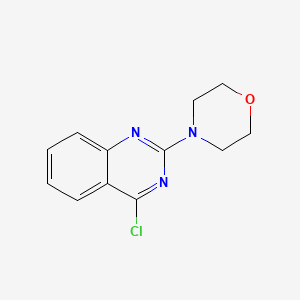
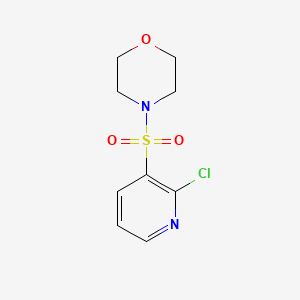
![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)
